Bis-PEG9-acid

Solubility Formulation In vitro assay compatibility

Bis-PEG9-acid (CAS 1268488-70-5) is a monodisperse, homobifunctional polyethylene glycol (PEG) linker containing a nine-unit PEG spacer terminated by two carboxylic acid groups. With a molecular formula C₂₂H₄₂O₁₃, molecular weight 514.56 g/mol, and a predicted LogP of -3.33, it serves as a cleavable ADC linker and a PEG-based PROTAC linker widely used in targeted protein degradation and antibody-drug conjugate synthesis.

Molecular Formula C22H42O13
Molecular Weight 514.6 g/mol
Cat. No. B606186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG9-acid
SynonymsBis-PEG9-acid
Molecular FormulaC22H42O13
Molecular Weight514.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H42O13/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26)
InChIKeyMZPXCHJGEDEJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-PEG9-acid Procurement Guide: Core Physicochemical Identity and Comparator Landscape


Bis-PEG9-acid (CAS 1268488-70-5) is a monodisperse, homobifunctional polyethylene glycol (PEG) linker containing a nine-unit PEG spacer terminated by two carboxylic acid groups . With a molecular formula C₂₂H₄₂O₁₃, molecular weight 514.56 g/mol, and a predicted LogP of -3.33, it serves as a cleavable ADC linker and a PEG-based PROTAC linker widely used in targeted protein degradation and antibody-drug conjugate synthesis . Its closest structural analogs—Bis-PEG8-acid (MW 470.51, 8 PEG units) and Bis-PEG10-acid (MW 558.61, 10 PEG units)—differ by a single ethylene glycol subunit, yet these minimal structural variations translate into measurable differences in solubility, spacer reach, and biological performance that preclude casual substitution during lead optimization [1].

Bis-PEG9-acid Selection Rationale: Why Adjacent PEG Homologs Cannot Be Interchanged Without Quantitative Risk


The PEG linker in PROTACs and ADCs is not a passive tether; its length directly modulates ternary complex geometry, degradation efficiency, tumor exposure, and pharmacokinetic clearance [1]. In systematic studies, altering PEG chain length by even one unit has been shown to shift degradation DC₅₀ values by up to 10-fold . For ADCs, a binary threshold exists at 8 PEG units: constructs with ≥8 PEG units achieve 75–85% tumor weight reduction, whereas those with 2–4 units reach only 35–45% [2]. Bis-PEG9-acid, with its 9-unit spacer, resides above this critical functional threshold, yet its DMSO solubility (10 mM) is substantially lower than shorter homologs such as Bis-PEG4-acid (~300 mg/mL), creating a practical trade-off that must be managed during formulation . These interdependent variables—spacer length, solubility, and biological potency—mean that substituting Bis-PEG9-acid with a shorter or longer homolog without experimental re-optimization carries a quantifiable risk of reduced degradation efficiency or altered conjugate pharmacokinetics.

Bis-PEG9-acid Comparative Evidence: Quantified Differentiation vs. Closest Analogs


DMSO Solubility: Bis-PEG9-acid (10 mM) vs. Bis-PEG4-acid (~300 mg/mL) — A 100-Fold Practical Gap

Bis-PEG9-acid exhibits a DMSO solubility of 10 mM, substantially lower than Bis-PEG4-acid, which reaches 300 mg/mL (approximately 1019 mM) in DMSO . This ~100-fold difference is driven by the longer PEG chain, which increases molecular weight (514.56 vs. 294.3 g/mol) and hydrogen-bonding capacity, reducing solubility in aprotic solvents [1]. For cell-based degradation assays requiring high-concentration stock solutions, this solubility ceiling directly constrains the achievable PROTAC dosing range unless alternative co-solvent systems are employed.

Solubility Formulation In vitro assay compatibility

Spacer Arm Reach: Bis-PEG9-acid (35.8 Å) vs. Bis-PEG5 (21.7 Å) — A 65% Longer Span for Ternary Complex Formation

The PEG9 spacer arm in Bis-PEG9-acid provides an extended reach of approximately 35.8 Å (NHS ester analog: BS(PEG)9), compared to 21.7 Å for the PEG5 analog BS(PEG)5 . This 14.1 Å difference (65% longer) is critical for PROTAC design, where the optimal linker must bridge the distance between the E3 ligase binding site and the target protein surface to enable productive ternary complex formation. Systematic PROTAC SAR studies demonstrate that linker length directly controls degradation DC₅₀, with single-unit PEG alterations capable of shifting potency by up to 10-fold [1].

PROTAC linker design Ternary complex geometry Crosslinking distance

ADC Tumor Exposure Threshold: PEG9 Lands Above the Critical ≥8-Unit Functional Boundary

In a definitive head-to-head ADC biodistribution study, ADCs bearing 8, 12, or 24 PEG units in the drug-linker side chain all achieved similarly high tumor exposures, while ADCs with only 2 or 4 PEG units showed significantly lower tumor distribution [1]. The study established a binary functional threshold at 8 PEG units: constructs meeting or exceeding this length reached 75–85% tumor weight reduction vs. 35–45% for shorter constructs . As a 9-unit PEG linker, Bis-PEG9-acid resides just above this critical threshold, combining adequate tumor exposure capacity with a molecular weight (514.56 Da) that is 44 Da lower than Bis-PEG10-acid (558.61 Da), potentially offering a modest pharmacokinetic advantage in terms of renal clearance rates .

Antibody-drug conjugate Tumor exposure PEG chain length Pharmacokinetics

PROTAC Linker Length Sensitivity: Single PEG Unit Variation Can Shift DC₅₀ by 10-Fold

Systematic SAR studies of PROTAC linker length have established that altering the PEG chain by a single ethylene glycol unit can shift the half-maximal degradation concentration (DC₅₀) by up to 10-fold . In a recent Retro-2-based PROTAC study, GSPT1 degradation was demonstrated to depend on PEG linker length, with only specific PEG chain lengths producing degradation-competent ternary complexes [1]. This sensitivity means that selecting Bis-PEG9-acid over Bis-PEG8-acid or Bis-PEG10-acid is not a trivial substitution: the 9-unit spacer may generate a unique conformational geometry that shorter (8-unit) or longer (10-unit) linkers cannot replicate, potentially determining whether a PROTAC degrader achieves sub-nanomolar DC₅₀ or fails entirely.

PROTAC degradation potency Linker SAR DC₅₀ Ternary complex stability

Hydrophilicity and LogP: Bis-PEG9-acid (LogP -3.33) Enables Aqueous Conjugation While Maintaining Hydrophobic Payload Masking

Bis-PEG9-acid has a predicted LogP of -3.33, confirming high hydrophilicity that is essential for aqueous solubility and for masking hydrophobic payloads in ADC constructs . In comparative ADC studies, increasing PEG chain length was shown to progressively decrease conjugate hydrophobicity, with PEG8 and PEG12 linkers delivering stronger in vivo anti-tumor activity than shorter PEG linkers due to reduced aggregation and improved pharmacokinetics [1]. The LogP of -3.33 positions Bis-PEG9-acid as sufficiently hydrophilic to prevent ADC aggregation at drug-to-antibody ratios (DARs) of 4–8, while its intermediate chain length avoids the excessive hydrophilicity of longer PEG chains that can hinder cellular uptake.

Hydrophilicity LogP ADC aggregation PEGylation

Monodispersity and Purity: Bis-PEG9-acid (≥98%, MW 514.56) vs. Polydisperse PEG — Defined Structure Ensures Reproducible Conjugation

Unlike polydisperse PEG reagents that contain heterogeneous chain-length mixtures, Bis-PEG9-acid is a monodisperse, single-molecular-weight compound (514.56 Da, C₂₂H₄₂O₁₃) with a defined chemical structure confirmed by exact mass (514.2625 Da) . Commercial suppliers routinely provide purity ≥98%, with independent certificates of analysis ensuring batch-to-batch consistency . Sigma-Aldrich explicitly notes that defined-PEG reagents like BS(PEG)9 provide higher precision in optimization and characterization of crosslinking applications compared to typical PEG reagents containing non-uniform mixtures . This monodispersity is critical for PROTAC and ADC development, where linker-length heterogeneity introduces noise into SAR datasets and can compromise regulatory reproducibility.

Monodisperse PEG Batch consistency Conjugation reproducibility Quality control

Bis-PEG9-acid Application Scenarios: Where the 9-Unit PEG Spacer Provides Quantifiable Advantage


PROTAC Linker-Scanning SAR Libraries Targeting Proteins with Large Interaction Surfaces

For PROTAC programs targeting proteins with extended interaction surfaces (e.g., BRD4, AURKA, BTK), Bis-PEG9-acid provides a spacer arm of ~35.8 Å that bridges distances beyond the reach of PEG4 (~1.5 nm) and PEG6 (~2.2 nm) linkers . Systematic linker-length SAR libraries should include Bis-PEG9-acid alongside Bis-PEG8-acid and Bis-PEG10-acid to capture the full activity landscape, as single-unit variations can produce DC₅₀ differences of up to 10-fold [1]. The defined monodisperse structure ensures that each linker length in the library produces a homogeneous PROTAC species, enabling unambiguous SAR interpretation [2].

ADC Linker Optimization for DAR 4–8 Constructs Requiring High Tumor Exposure

In ADC programs where the drug-linker incorporates PEG as a side chain to mask payload hydrophobicity, Bis-PEG9-acid (9 PEG units) meets the ≥8-unit threshold established for maximal tumor exposure and anti-tumor efficacy . Its LogP of -3.33 provides sufficient hydrophilicity to prevent aggregation at DAR 4–8, while its molecular weight (514.56 Da) is approximately 44 Da lower than Bis-PEG10-acid, potentially reducing the clearance burden [1]. In comparative xenograft studies, ADCs with ≥8 PEG units achieved 75–85% tumor weight reduction, making Bis-PEG9-acid a strong candidate for linker optimization [2].

Homobifunctional Protein Crosslinking With Defined Spacer Geometry

Bis-PEG9-acid, when activated to its NHS ester (BS(PEG)9), serves as a water-soluble, membrane-impermeable crosslinker with a defined 35.8 Å spacer arm for studying protein subunit architecture, domain interactions, and oligomerization states . Unlike shorter crosslinkers (e.g., BS3, 11.4 Å) or non-PEGylated alternatives (e.g., DSS, water-insoluble), BS(PEG)9 combines long reach with aqueous solubility, enabling crosslinking of lysine residues across larger inter-subunit distances without inducing protein precipitation [1]. The defined PEG9 spacer, as opposed to polydisperse PEG reagents, delivers reproducible crosslinking distances critical for structural biology applications [2].

Hydrogel and Biomaterial Fabrication Requiring Controlled Mesh Size

Bis-PEG9-acid functions as a crosslinker in hydrogel formulations where the PEG chain length directly controls mesh size and swelling ratio . The 9-unit PEG spacer provides a longer and more flexible crosslink than PEG4- or PEG6-diacids, producing hydrogels with larger pore sizes suitable for macromolecular drug delivery or tissue engineering scaffolds. The terminal carboxylic acid groups enable covalent incorporation into amine-functionalized polymer networks via EDC/NHS chemistry, while the monodisperse nature of Bis-PEG9-acid ensures batch-to-batch hydrogel property consistency [1].

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